1-Diazonioethen-1-ide
Description
1-Diazonioethen-1-ide is a highly reactive zwitterionic compound characterized by a diazonium group (N₂⁺) and a negatively charged oxygen atom. Its structure consists of an ethene backbone substituted with a diazonio group, resulting in unique electronic properties that facilitate applications in organic synthesis, particularly in cycloaddition reactions and as a precursor to heterocyclic compounds. Due to its zwitterionic nature, it exhibits exceptional reactivity but requires careful handling under low-temperature conditions to avoid decomposition .
Properties
CAS No. |
74272-21-2 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
InChI |
InChI=1S/C2H2N2/c1-2-4-3/h1H2 |
InChI Key |
YFXWOHPGCVSPRG-UHFFFAOYSA-N |
Canonical SMILES |
C=C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
1-Diazonioethen-1-ide can be synthesized through several methods:
Oxidation of Hydrazine: This involves the oxidation of hydrazine (R₂N–NH₂) to form the desired compound.
Reduction of 1,1-Diazene Oxide: The reduction of 1,1-diazene oxide (R₂N–N=O) is another method to prepare this compound.
1,1-Elimination of MX from R₂N–NMX: This method involves the elimination of MX (where M = Na, K; X = SO₂Ar) from R₂N–NMX.
Treatment of Secondary Amines with Angeli’s Salt: Secondary amines are treated with Angeli’s salt (Na₂N₂O₃) in the presence of acid to produce this compound.
Chemical Reactions Analysis
1-Diazonioethen-1-ide undergoes various chemical reactions:
Cycloaddition Reactions: It participates in cycloaddition reactions with alkenes to generate N-aminoaziridines.
Elimination Reactions: In the absence of other reactants, it undergoes reactions where N₂ is eliminated, resulting in an organic residue.
Cycloelimination and Chelotropic Elimination: Cyclic isodiazenes readily undergo these reactions, often believed to be concerted pericyclic processes.
Common reagents and conditions for these reactions include the use of alkenes for cycloaddition and the absence of other reactants for elimination reactions. The major products formed include N-aminoaziridines and various organic residues .
Scientific Research Applications
1-Diazonioethen-1-ide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a ligand in transition metal complexes.
Biology: Its reactivity makes it useful in studying biological processes that involve nitrogen elimination.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonioethen-1-ide involves its high reactivity and ability to undergo elimination reactions. The molecular targets include alkenes and other organic compounds that can participate in cycloaddition reactions . The pathways involved often include concerted pericyclic processes, which are evidenced by the stereospecificity of the reactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
1,1-Dichloroethene
- Structural Differences : Unlike 1-Diazonioethen-1-ide, 1,1-dichloroethene (C₂H₂Cl₂) is a halogenated alkene with two chlorine atoms on the same carbon. It lacks the diazonium group and zwitterionic charge, leading to distinct reactivity patterns .
- Reactivity : 1,1-Dichloroethene undergoes electrophilic addition or polymerization, whereas this compound participates in [3+2] cycloadditions or dediazoniation reactions.
- Stability : 1,1-Dichloroethene is relatively stable under ambient conditions, while this compound decomposes rapidly above –20°C .
1,3-Diazetidin-2-one Derivatives
- Nitrogen Content : 1,3-Diazetidin-2-one derivatives contain a four-membered ring with two nitrogen atoms but lack the diazonium group. Their reactivity is dominated by ring strain and nucleophilic attack at the carbonyl group, contrasting with the electrophilic nature of this compound .
- Applications: Diazetidinones are explored for antibacterial activity, while this compound is primarily used in synthetic organic chemistry .
Azide-Containing Compounds (e.g., 1-Azido-2-(2-iodoethoxy)ethane)
- Functional Groups : Azides (N₃⁻) share high-energy bonds similar to diazonium groups. However, azides decompose via Staudinger reactions or thermal pathways, whereas this compound releases nitrogen gas upon dediazoniation .
- Synthesis : Both compounds require low-temperature synthesis but differ in precursors—azides often derive from sodium azide, while diazonio compounds form via diazotization .
Comparative Data Table
| Compound | Molecular Formula | Key Functional Groups | Reactivity | Applications | Stability |
|---|---|---|---|---|---|
| This compound | C₂H₂N₂O⁺⁻ | Diazonium, zwitterion | Cycloadditions, dediazoniation | Organic synthesis | Unstable above –20°C |
| 1,1-Dichloroethene | C₂H₂Cl₂ | Halogenated alkene | Electrophilic addition, polymerization | Plastics, solvents | Stable at room temperature |
| 1,3-Diazetidin-2-one | C₃H₄N₂O | Four-membered ring, amide | Nucleophilic ring-opening | Pharmaceutical intermediates | Moderately stable |
| 1-Azido-2-(2-iodoethoxy)ethane | C₄H₈IN₃O | Azide, ether | Click chemistry, thermal decomposition | Bioconjugation, materials science | Thermally sensitive |
Key Research Findings
- Synthetic Utility : this compound outperforms 1,1-dichloroethene in constructing nitrogen-rich heterocycles due to its zwitterionic charge and rapid reaction kinetics .
- Computational Insights : In silico studies suggest that the diazonium group in this compound lowers activation energy in cycloadditions compared to azide-based systems .
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